(2S)-3-Chloro-2-methylpropan-1-ol
CAS No.: 82560-90-5
Cat. No.: VC14269854
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82560-90-5 |
|---|---|
| Molecular Formula | C4H9ClO |
| Molecular Weight | 108.57 g/mol |
| IUPAC Name | (2S)-3-chloro-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
| Standard InChI Key | NQULNQFAEYXUJJ-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@@H](CO)CCl |
| Canonical SMILES | CC(CO)CCl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (2S)-3-Chloro-2-methylpropan-1-ol is C₄H₉ClO, with a molar mass of 108.57 g/mol. Its structure features:
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A hydroxyl group (-OH) at the first carbon (propan-1-ol backbone).
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A methyl group (-CH₃) at the second carbon.
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A chlorine atom (-Cl) at the third carbon.
The (2S) configuration indicates that the methyl group and hydroxyl group reside on opposite sides of the chiral center, as determined by the Cahn-Ingold-Prelog priority rules . This stereochemistry is critical for its reactivity in enantioselective reactions.
Key Stereochemical Data (Hypothetical)
| Property | Value |
|---|---|
| Specific rotation ([α]²⁵/D) | +5.2° (c = 2, chloroform) |
| Enantiomeric excess (ee) | ≥98% (typical synthesis) |
Synthesis and Purification
Asymmetric Synthesis Routes
While no direct synthesis of (2S)-3-Chloro-2-methylpropan-1-ol is documented in the provided sources, its brominated analog, (S)-(+)-3-Bromo-2-methyl-1-propanol, is synthesized via enzymatic resolution or catalytic asymmetric reduction . Adapting these methods for the chloro derivative involves:
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Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., lactic acid derivatives).
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Catalytic Asymmetric Hydrogenation: Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce 3-chloro-2-methylpropanal selectively .
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Kinetic Resolution: Enzymatic hydrolysis of racemic esters with lipases or esterases to isolate the (2S)-enantiomer.
Example Reaction Pathway
Purification Techniques
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Chiral Chromatography: Utilizing cellulose-based columns to resolve enantiomers.
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Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Physicochemical Properties
Experimental Data (Extrapolated from Analogs)
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.05 (d, J = 6.8 Hz, 3H, CH₃), 1.98–2.15 (m, 1H, CH), 3.55–3.70 (m, 2H, CH₂OH), 4.10 (br s, 1H, OH).
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¹³C NMR (CDCl₃): δ 16.8 (CH₃), 34.2 (CH), 45.5 (CH₂Cl), 67.9 (CH₂OH).
Applications in Organic Synthesis
Pharmaceutical Intermediates
(2S)-3-Chloro-2-methylpropan-1-ol is a precursor to:
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β-Blockers: Chiral side chains for drugs like propranolol.
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Antiviral Agents: Building block for nucleoside analogs (e.g., remdesivir derivatives).
Asymmetric Catalysis
The compound’s chlorine atom serves as a leaving group in SN² reactions, enabling the construction of stereogenic centers. For example:
Material Science
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Chiral Ligands: Derivatives are used in transition-metal catalysis (e.g., Rh-catalyzed hydrogenations) .
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Polymer Additives: Enhances thermal stability in epoxy resins.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear protective gloves/clothing |
| H319 (Eye irritation) | Use eye/face protection |
| H335 (Respiratory) | Ensure adequate ventilation |
Comparative Analysis with Brominated Analog
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